Cas no 677302-44-2 (1-(phenylsulfonyl)-1h-pyrrolo[3,2-b]pyridine)
1-(phenylsulfonyl)-1h-pyrrolo[3,2-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 1-(phenylsulfonyl)-1h-pyrrolo[3,2-b]pyridine
- AC1Q3KP9
- 1-Benzenesulfonyl-5-chloro-7-azaindole
- 1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine
- AB48847
- 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1-(benzenesulfonyl)-5-chloro-pyrrolo[2,3-b]pyridine
- CTK6H3645
- 1-(Phenylsulfonyl)-4-azaindole
- SCHEMBL3705420
- AS-0744
- CHEMBL556118
- 677302-44-2
- HGOGRVVSSAWHTO-UHFFFAOYSA-N
- BDBM50295729
- PD179077
- 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine
- N10016
- 1-Benzenesulfonyl-1H-pyrrolo[3,2-b]pyridine
- AKOS032961360
- DB-363010
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- MDL: MFCD16875861
- Inchi: 1S/C13H10N2O2S/c16-18(17,11-5-2-1-3-6-11)15-10-8-12-13(15)7-4-9-14-12/h1-10H
- InChI Key: HGOGRVVSSAWHTO-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(N1C=CC2C1=CC=CN=2)(=O)=O
Computed Properties
- Exact Mass: 258.0464
- Monoisotopic Mass: 258.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 60.3Ų
Experimental Properties
- PSA: 51.96
1-(phenylsulfonyl)-1h-pyrrolo[3,2-b]pyridine Pricemore >>
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1-(phenylsulfonyl)-1h-pyrrolo[3,2-b]pyridine Suppliers
1-(phenylsulfonyl)-1h-pyrrolo[3,2-b]pyridine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-(phenylsulfonyl)-1h-pyrrolo[3,2-b]pyridine
Introduction to 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (CAS No: 677302-44-2)
1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 677302-44-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of a phenylsulfonyl group in its molecular framework imparts unique electronic and steric properties, making it a promising scaffold for developing novel therapeutic agents.
The pyrrolopyridine core is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring, which is a common structural feature in many bioactive molecules. This scaffold has been extensively studied for its potential applications in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The phenylsulfonyl substituent further enhances the compound's pharmacological profile by contributing to its binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous cellular processes. 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine has emerged as a potent tool in this area due to its ability to modulate PPIs through direct binding to target proteins. This capability is particularly relevant in the context of drug development, where inhibiting or activating specific PPIs can lead to therapeutic benefits.
One of the most compelling aspects of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is its potential as an anti-cancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the activity of key oncogenic proteins involved in tumor growth and progression. The phenylsulfonyl group acts as a critical pharmacophore, enabling the compound to interact with specific amino acid residues in target proteins, thereby disrupting their function. This mechanism of action aligns with the growing trend in oncology research towards developing targeted therapies that minimize off-target effects and improve patient outcomes.
Furthermore, the compound's structural features make it an attractive candidate for further derivatization and optimization. Researchers have explored various synthetic strategies to modify the pyrrolopyridine core and the phenylsulfonyl substituent to enhance its potency, selectivity, and pharmacokinetic properties. These efforts have led to the discovery of several novel analogs with improved therapeutic profiles. For instance, modifications such as introducing additional heterocycles or functional groups have resulted in compounds with enhanced binding affinity and reduced toxicity.
The development of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine also highlights the importance of computational chemistry and high-throughput screening (HTS) in drug discovery. These technologies have enabled researchers to rapidly identify and optimize lead compounds like this one. By leveraging computational models and virtual screening techniques, scientists can predict the binding modes of potential drug candidates and fine-tune their structures for optimal efficacy.
Another area where 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine shows promise is in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). The pyrrolopyridine scaffold has been shown to interact with key protein targets involved in these conditions, including amyloid-beta peptides and tau proteins. The phenylsulfonyl group contributes to the compound's ability to modulate these interactions, potentially leading to new therapeutic strategies for AD and PD.
In conclusion,1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (CAS No: 677302-44-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future drug development efforts.
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